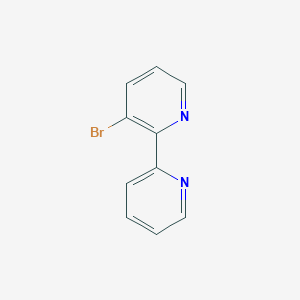

3-Bromo-2-(pyridin-2-yl)pyridine

Description

Significance of Bipyridine Motifs in Organic Synthesis and Material Science

Bipyridine and its derivatives are fundamental components in a multitude of chemical applications. nih.govnih.gov They serve as crucial precursors for a wide array of valuable substances, including biologically active molecules, ligands for catalysts, photosensitizers, and the building blocks of supramolecular structures. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The (hetero)biaryl motif, a core feature of bipyridines, is prominent in pharmaceuticals, materials science, and catalysis. researchgate.net The presence of nitrogen atoms within the aromatic rings significantly influences the electronic properties, reactivity, and biological activity of these compounds. researchgate.net

In the realm of materials science, bipyridine-based structures are integral to the creation of functional materials. researchgate.net For instance, they are used in the design of metal-organic frameworks (MOFs), which have applications in gas adsorption and as magnetic materials. nih.gov The ability of bipyridines to form stable complexes with various metal ions has led to the development of materials with tunable luminescent properties. acs.org

Role of Halogenated Pyridines in Synthetic Chemistry and Coordination Chemistry

Halogenated pyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The carbon-halogen bond provides a reactive site for a variety of chemical transformations, enabling the precise and regiocontrolled introduction of diverse functional groups. nih.gov This versatility makes them key intermediates in the construction of complex organic molecules. pipzine-chem.com

The unique electronic and steric effects imparted by halogen substituents make halogenated pyridine (B92270) derivatives valuable in drug development, materials science, and coordination chemistry. mdpi.com In coordination chemistry, halogenated pyridines can act as ligands, directly coordinating to metal centers. wikipedia.org The presence of a halogen atom can influence the electronic properties of the resulting metal complex and can also participate in halogen bonding, a type of non-covalent interaction that can direct the assembly of supramolecular structures. mdpi.comtandfonline.com

The reactivity of halogenated pyridines in cross-coupling reactions is a cornerstone of modern synthetic chemistry. For example, bromopyridines are frequently used as coupling partners in reactions like the Suzuki-Miyaura, Stille, and Negishi couplings to form new carbon-carbon bonds. nih.govmdpi.comresearchgate.net These reactions are fundamental for the synthesis of complex bipyridine derivatives and other substituted pyridines. nih.govmdpi.com The nitrogen atom in the pyridine ring can influence the reactivity of the compound in these catalytic cycles. researchgate.net

Overview of Research Trajectories for Bipyridine Derivatives

The synthesis of bipyridine derivatives has been a subject of intense research for decades, with a focus on developing efficient and selective methods. nih.gov Traditional methods often face challenges due to the strong coordination of the bipyridine product to the metal catalyst, which can decrease catalytic activity. nih.govnih.gov To overcome this, recent research has explored various strategies, including the use of different metal catalysts, alternative coupling partners, and metal-free protocols. nih.govlboro.ac.uk

Modern synthetic methodologies for bipyridine derivatives include:

Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and Negishi couplings remain the most prevalent methods for constructing the bipyridine core. nih.govmdpi.comresearchgate.net Research continues to focus on developing more robust catalysts and expanding the substrate scope. mdpi.comresearchgate.net

C-H Activation: Direct C-H functionalization of pyridines represents a more atom-economical approach to bipyridine synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net

Use of Pyridine-N-oxides: Pyridine-N-oxides have emerged as versatile substrates in cross-coupling reactions, facilitating the synthesis of various bipyridine derivatives. lboro.ac.uk

The applications of bipyridine derivatives are constantly expanding. In materials science, there is a growing interest in their use in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.org In coordination chemistry, the focus is on creating novel metal complexes with specific catalytic, magnetic, or photophysical properties. nih.govtandfonline.comnih.gov The development of chiral bipyridine ligands for asymmetric catalysis also remains an active area of research. lboro.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBSBPGOZHRBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Pyridin 2 Yl Pyridine

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group that readily participates in various reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Arylation, Alkynylation)

The bromine substituent on the 3-Bromo-2-(pyridin-2-yl)pyridine molecule is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. These reactions typically involve the coupling of the bromo-bipyridine with an organometallic reagent in the presence of a palladium catalyst.

Arylation: The introduction of aryl groups at the 3-position can be achieved through reactions like the Suzuki or Stille coupling. For instance, the Suzuki coupling of a related compound, 2-pyridyl MIDA boronate, with aryl chlorides has been demonstrated, although it can be challenging with deactivated aryl chlorides. nih.gov The use of specific ligands and copper co-catalysts can improve the efficiency of these reactions. nih.gov In a broader context, direct C-H arylation of pyridines has been developed with predictable regioselectivity, where 3-substituted pyridines typically undergo C4-arylation. nih.gov

Alkynylation: The Sonogashira coupling is a common method for introducing alkynyl groups. This reaction involves the coupling of a terminal alkyne with the bromo-bipyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. For example, 3-alkynyl-5-bromo-2-pyrones have been synthesized with good yields and regioselectivity via Pd-catalyzed coupling reactions of 3,5-dibromo-2-pyrone with various alkynes. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Bromo-Pyridine Systems

| Coupling Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Arylation (Suzuki) | 2-pyridyl MIDA boronate, aryl chlorides | Pd(dba)₂, SPhos, K₃PO₄, Cu(OAc)₂ | 2-Arylpyridines | nih.gov |

| Arylation (Direct C-H) | 3-Nitropyridine, Bromoarenes | Pd(OAc)₂, [P(n-Bu)Ad₂H]I, Cs₂CO₃ | C4-Arylated Pyridines | nih.gov |

| Alkynylation (Sonogashira) | 3,5-Dibromo-2-pyrone, Terminal Alkynes | Pd(0) | 3-Alkynyl-5-bromo-2-pyrones | nih.gov |

Nucleophilic Substitution Reactions at the Bromine-Substituted Position

The bromine atom in this compound can be displaced by various nucleophiles. Pyridines with leaving groups at the 2 and 4-positions are particularly reactive towards nucleophilic substitution. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.orgyoutube.com The reactivity order for halide leaving groups in SₙAr reactions is often F > Cl ≈ Br > I when nucleophilic addition is the rate-determining step. nih.gov However, in the case of N-methylpyridinium ions reacting with piperidine, the reactivity order is different, suggesting a different rate-determining step. nih.gov

The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho and para positions. youtube.comyoutube.com While the bromine in this compound is at the 3-position, the presence of the second pyridine ring can influence the electronic properties and reactivity at this position.

Formation of Condensed Heterocyclic Systems via Bromine Elimination or Participation

The bromine atom can be a crucial participant in cyclization reactions to form fused heterocyclic systems. For instance, intramolecular C–H arylation of pyridine derivatives bearing a C–Br bond can be catalyzed by palladium to afford cyclized products. beilstein-journals.org These reactions can lead to the formation of complex, multi-fused heteroaromatic compounds. beilstein-journals.org Another example involves the hetarynic synthesis of N-substituted dihydrodipyridopyrazines from 3-bromo-2-[(N-substituted)amino]pyridines. researchgate.net Furthermore, pyridine-2,3-dicarboximides can be transformed into new pyrido[2′,3′:3,4]-pyrrolo fused heterocyclic systems. rsc.org

Reactivity of the Pyridine Nitrogen Atoms

The nitrogen atoms in the bipyridyl framework of this compound are basic and can undergo reactions such as N-oxidation and quaternization, which in turn modify the electronic properties and reactivity of the entire molecule.

N-Oxidation Chemistry of Bipyridyl Moieties

The nitrogen atoms of the pyridine rings can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain reactions. For example, pyridine N-oxides can be used to activate the C2 position for functionalization. semanticscholar.org The N-oxide moiety can direct metal catalysts to the adjacent C-H bond for oxidative addition. semanticscholar.org In the case of 2-[(6-Bromo-2-pyrid-yl)amino]pyridine, the N-oxide has been synthesized and its crystal structure determined. nih.gov

Table 2: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Various solvents | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | - | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic | arkat-usa.org |

| Bis(trimethylsilyl)peroxide (BTSP) | - | arkat-usa.org |

Quaternization Reactions and Their Influence on Electronic Properties

The pyridine nitrogen atoms can react with alkylating agents to form quaternary pyridinium (B92312) salts. This quaternization process introduces a positive charge on the nitrogen atom, which significantly enhances the electron-withdrawing nature of the pyridine ring. This increased electrophilicity makes the pyridinium salt more susceptible to nucleophilic attack. researchgate.net For example, N-aminopyridinium salts have been used for the C4-selective (hetero)arylation of pyridines. researchgate.netfrontiersin.org The quaternization of one of the pyridine rings in this compound would be expected to activate the molecule towards nucleophilic substitution reactions. nih.gov

Directed C-H Functionalization of Pyridine Rings

The C-H functionalization of pyridine rings is a powerful tool for the synthesis of complex molecules. In the case of this compound, both pyridine rings present several C-H bonds that could potentially be functionalized. The directing-group-assisted C-H activation strategy is a common approach to achieve regioselectivity in such reactions.

The nitrogen atoms of the pyridine rings can themselves act as directing groups, typically favoring functionalization at the C2 and C6 positions (ortho-positions). However, in this compound, the C2 and C2' positions are already part of the bipyridyl linkage. This leaves the C6, C4, C5 on the 3-bromopyridyl ring and the C3', C4', C5', C6' on the other ring as potential sites. The bromine atom at the C3 position introduces significant electronic and steric effects, which would influence the regioselectivity of C-H functionalization reactions.

Table 1: Potential Sites for Directed C-H Functionalization in this compound

| Ring | Position | Electronic Character | Expected Reactivity |

| 3-Bromopyridyl | C4 | Electron-deficient | Potential site for nucleophilic attack or metalation |

| 3-Bromopyridyl | C5 | Electron-deficient | Susceptible to functionalization |

| 3-Bromopyridyl | C6 | Electron-deficient (ortho to N) | Favorable for directed C-H activation |

| Pyridin-2-yl | C3' | Electron-deficient | Potential for functionalization |

| Pyridin-2-yl | C4' | Electron-deficient | Potential for functionalization |

| Pyridin-2-yl | C5' | Electron-deficient | Potential for functionalization |

| Pyridin-2-yl | C6' | Electron-deficient (ortho to N) | Favorable for directed C-H activation |

Note: This table is predictive and not based on published experimental data for this specific compound.

Transition metal catalysis, particularly with palladium, rhodium, or iridium, is the cornerstone of C-H functionalization. The choice of catalyst, ligand, and reaction conditions would be critical in directing the reaction to a specific C-H bond. For instance, a bulky ligand might favor functionalization at a less sterically hindered position.

Reaction Pathways and Mechanisms for Chemical Transformations

The reaction pathways for this compound would be diverse, leveraging both the bromine substituent and the pyridine nitrogen atoms.

One of the most predictable transformations is cross-coupling reactions at the C-Br bond. The bromine atom at the 3-position is well-suited for reactions such as Suzuki-Miyaura, Stille, Heck, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, vinyl, or amino groups. The mechanism for these palladium-catalyzed reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups couple, and the desired product is released, regenerating the palladium(0) catalyst.

Another important reaction pathway is lithiation followed by electrophilic quench . Treatment with a strong base, such as n-butyllithium, could lead to either lithium-halogen exchange at the C3-position or deprotonation at one of the acidic C-H positions, likely ortho to a nitrogen atom. The resulting organolithium species can then react with various electrophiles to introduce new functional groups.

The nitrogen atoms also open up pathways for N-oxide formation or quaternization . These modifications would drastically alter the electronic properties of the pyridine rings, making them more susceptible to nucleophilic attack.

Table 2: Plausible Chemical Transformations of this compound

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-2-(pyridin-2-yl)pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-2-(pyridin-2-yl)pyridine |

| Heck Reaction | Alkene, Pd catalyst, base | 3-Alkenyl-2-(pyridin-2-yl)pyridine |

| Lithiation-Electrophilic Quench | n-BuLi, then Electrophile (e.g., CO2) | 2-(Pyridin-2-yl)pyridine-3-carboxylic acid |

| N-Oxidation | m-CPBA | This compound-N-oxide |

Note: This table represents hypothetical transformations based on general chemical principles.

Coordination Chemistry of 3 Bromo 2 Pyridin 2 Yl Pyridine and Its Metal Complexes

Ligand Design and Chelating Properties

The design of 3-Bromo-2-(pyridin-2-yl)pyridine as a ligand is predicated on the well-established chelating ability of the 2,2'-bipyridine (B1663995) framework. This class of ligands plays a crucial role in the formation of a wide variety of transition metal complexes due to the stable five-membered chelate ring formed upon coordination. mdpi.com

This compound functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both of its pyridine (B92270) rings. mdpi.com This coordination mode is characteristic of 2,2'-bipyridine and its analogues, which are known to form stable complexes with numerous metal ions. nih.govmdpi.com The formation of the chelate ring with the metal ion is a key feature of its coordination chemistry, leading to thermodynamically stable complexes. The general coordination behavior mirrors that of the vast family of polypyridine ligands. mdpi.com

The substitution of a hydrogen atom with a bromine atom at the 3-position on one of the pyridine rings has a notable impact on the ligand's properties. Bromine is an electron-withdrawing group, which can influence the electron density on the pyridine nitrogen atoms, thereby affecting the ligand field strength and the redox properties of the resulting metal complexes.

Furthermore, the steric bulk of the bromine atom can influence the coordination geometry of the metal complexes. While a single substituent at the 3-position is less sterically demanding than substituents at positions closer to the nitrogen atoms (e.g., the 6-position), it can still lead to distortions from ideal geometries. In octahedral complexes, for instance, the presence of substituents can affect the twist and rotation angles between the ligand planes. mdpi.com The geometry of complexes with bipyridine-type ligands can range from tetrahedral and square pyramidal to octahedral, depending on the metal ion and other coordinating ligands. sciforum.net The bromine substituent can play a role in favoring certain geometries or inducing distortions that can, in turn, affect the complex's reactivity and photophysical properties. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally follows established procedures for other bipyridine-type ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comlasalle.edu

This compound is expected to form stable complexes with a wide array of transition metal ions. The general synthetic approach involves mixing the ligand, often dissolved in an alcohol like ethanol, with a solution of the desired metal salt (e.g., chlorides, nitrates, or tetrafluoroborates). jscimedcentral.comlasalle.edu The reaction mixture is often heated to facilitate complex formation, and the resulting complex can be precipitated by cooling or by adding a suitable counter-ion. jscimedcentral.comlasalle.edu

For example, the synthesis of an Iron(II) complex would typically involve reacting FeCl₂ with three equivalents of the ligand to form the tris-chelate complex, [Fe(3-Br-bpy)₃]²⁺. lasalle.edu Similarly, Palladium(II) complexes can be synthesized by reacting the ligand with a palladium salt, often resulting in square-planar complexes of the type [Pd(ligand)₂]²⁺ or [Pd(ligand)Cl₂]. nih.gov The coordination chemistry with other metals such as Copper(I/II), Platinum(II), Nickel(II), Zinc(II), and Cadmium(II) follows similar principles, yielding complexes with geometries characteristic of the specific metal ion's coordination preferences. sciforum.netjscimedcentral.comresearchgate.net

Table 1: Examples of Expected Metal Complexes and Their Geometries

| Metal Ion | Typical Complex Formula | Common Coordination Geometry |

|---|---|---|

| Iron(II) | [Fe(3-Br-bpy)₃]²⁺ | Octahedral |

| Copper(II) | [Cu(3-Br-bpy)₂X₂] | Distorted Octahedral |

| Platinum(II) | [Pt(3-Br-bpy)Cl₂] | Square Planar |

| Palladium(II) | [Pd(3-Br-bpy)Cl₂] | Square Planar |

| Nickel(II) | [Ni(3-Br-bpy)₃]²⁺ | Octahedral |

| Zinc(II) | [Zn(3-Br-bpy)₂X₂] | Tetrahedral/Distorted Octahedral |

Note: '3-Br-bpy' represents this compound. 'X' represents a monodentate ligand or counter-ion.

Spectroscopic techniques are indispensable for characterizing the formation and properties of metal complexes.

UV/Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions. Typically, intense absorption bands in the UV region are assigned to π-π* transitions within the ligand. nih.gov Upon complexation, new bands often appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. lasalle.edursc.org These MLCT bands are sensitive to the nature of the metal, the ligand, and the solvent.

IR Spectroscopy: Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic changes in the vibrational spectrum of the ligand are observed. researchgate.net The C=N and C=C ring stretching vibrations, typically found in the 1400-1650 cm⁻¹ region, often shift to higher frequencies. researchgate.net Additionally, changes in the C-H out-of-plane deformation bands (700-850 cm⁻¹) are also indicative of coordination. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can confirm complex formation. The coordination of the pyridine rings to the metal center typically causes a downfield shift of the proton signals. nih.gov For paramagnetic complexes (e.g., Fe(II) high-spin, Ni(II), Cu(II)), the NMR spectra are characterized by very broad signals and large chemical shifts (hyperfine shifts) due to the influence of the unpaired electrons on the metal center. mdpi.comnih.gov Analysis of these paramagnetic shifts can provide detailed information about the electronic structure and geometry of the complex. mdpi.comnih.gov

Table 2: Summary of Spectroscopic Changes Upon Complexation

| Spectroscopic Technique | Observed Changes | Information Gained |

|---|---|---|

| UV/Vis Spectroscopy | Appearance of new bands (MLCT), shifts in ligand-based π-π* bands. nih.govrsc.org | Electronic structure, metal-ligand interactions. |

| IR Spectroscopy | Shifts in C=N and C=C ring stretching frequencies, changes in C-H bending modes. researchgate.net | Confirmation of ligand coordination. |

| NMR Spectroscopy | Diamagnetic: Downfield shifts of proton signals. nih.govParamagnetic: Broad signals, large hyperfine shifts. mdpi.comnih.gov | Confirmation of coordination, structural and electronic information. |

Structural Analysis of Metal Complexes

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-bipyridine |

| Iron(II) chloride |

| Palladium(II) chloride |

| Copper(I/II) salts |

| Platinum(II) salts |

| Nickel(II) salts |

| Zinc(II) salts |

| Cadmium(II) salts |

In-depth Analysis of this compound Reveals Scant Research on its Coordination Chemistry

Despite its well-defined structure as a substituted bipyridine, a thorough review of scientific literature reveals a significant lack of published research on the coordination chemistry and metal complexes of the chemical compound this compound. While the synthesis and basic properties of the compound itself are documented, its application as a ligand in forming coordination compounds, particularly those characterized by single-crystal X-ray diffraction and detailed electronic and magnetic studies, appears to be an unexplored area of chemical research.

Currently, there is no publicly available data on the single-crystal X-ray diffraction studies of any coordination compounds formed with this compound. Consequently, information regarding the coordination geometries, bond lengths between the ligand and various metal centers, and the intricate network of intermolecular interactions such as hydrogen bonding, π-π stacking, or halogen bonding within the crystal lattices of its potential complexes remains unknown.

Similarly, the electronic and magnetic properties of metal complexes derived from this specific bromo-substituted pyridine ligand have not been reported. Investigations into the spin states of metal ions, such as the potential for spin-crossover phenomena in iron(II) complexes, which are often observed in related bipyridine and terpyridine systems, have not been conducted for complexes of this compound. Furthermore, there is no information on charge transfer transitions within hypothetical metal-ligand systems involving this compound.

The absence of such fundamental research signifies a notable gap in the literature of coordination chemistry. While numerous studies have explored the rich coordination chemistry of related polypyridyl ligands, leading to advancements in areas like molecular magnetism, catalysis, and materials science, this compound remains an uninvestigated building block in this field. The electronic and steric effects of the bromine substituent on the 3-position of the pyridine ring could impart unique properties to its metal complexes, making this an area ripe for future investigation.

Advanced Material Science Applications of 3 Bromo 2 Pyridin 2 Yl Pyridine Derivatives

Precursors for Supramolecular Architectures and Self-Assembly Processes

The 2,2'-bipyridine (B1663995) (bpy) moiety is a cornerstone in supramolecular chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. This interaction drives the self-assembly of metal ions and organic ligands into well-defined, large-scale structures known as supramolecular architectures. The specific geometry and properties of these assemblies are dictated by the coordination preferences of the metal and the design of the organic ligand.

3-Bromo-2-(pyridin-2-yl)pyridine acts as a fundamental precursor for creating sophisticated ligands tailored for specific supramolecular constructions. The bromine atom is not merely a substituent; it is a versatile functional group that allows for the covalent extension of the bipyridine scaffold. Through synthetic methods like Suzuki, Stille, and Sonogashira cross-coupling reactions, the bromo-group can be replaced with other aromatic, heterocyclic, or functional units. mdpi.combeilstein-journals.org This synthetic flexibility allows researchers to design and build intricate ligands with precise control over their size, shape, and electronic properties, which in turn directs the formation of complex supramolecular structures such as molecular cages, racks, and grids.

Building Blocks for Functional Materials

The capacity to undergo facile chemical modification makes this compound a valuable building block for a range of functional materials where the photophysical or electrochemical properties of the bipyridine unit are paramount.

In the field of organic electronics, derivatives of 2,2'-bipyridine are integral to the development of electroluminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). These materials often require a combination of electron-donating and electron-accepting moieties to achieve efficient charge transport and emission. Pyridine-3,5-dicarbonitrile has emerged as a potent electron-accepting unit in molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a key mechanism for high-efficiency OLEDs. beilstein-journals.orgnih.gov

The synthesis of these advanced emitters often begins with halogenated precursors. For instance, a synthetic route to create complex pyridine-dicarbonitrile systems involves starting with a brominated aromatic aldehyde. beilstein-journals.orgnih.gov A crucial step in such syntheses is the conversion of a precursor molecule into a dibromo-pyridine-dicarbonitrile intermediate. nih.gov This intermediate then serves as a scaffold onto which other functional groups, such as carbazoles, are attached via substitution reactions. The initial bromo-substitution is therefore critical, providing the necessary reactive sites to construct the final, highly functional TADF emitter. This demonstrates the role of compounds like this compound as foundational elements for sophisticated electroluminescent materials.

Table 1: Research Findings on Pyridine-3,5-dicarbonitrile based TADF Emitters

| Emitter Characteristic | Finding | Citation |

| Application | Utilized in heavy-metal-free pure organic light-emitting diodes (OLEDs). | beilstein-journals.org |

| Emission Range | Capable of emitting light from blue to yellow. | nih.gov |

| Performance | Can achieve a brightness of 10,000 cd m⁻² and an external quantum efficiency (EQE) over 7%. | nih.gov |

| Synthesis | Synthesized from brominated precursors, such as 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrile. | beilstein-journals.orgnih.gov |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The choice of ligand is critical as it determines the topology, porosity, and functional properties of the resulting framework. Bipyridyl derivatives are frequently employed as auxiliary N-donor ligands that chelate to the metal centers, influencing the structure and stability of the MOF. mdpi.comresearchgate.net

This compound serves as a versatile building block for creating functionalized linkers for MOFs. The 2,2'-bipyridine core provides the necessary chelating function, while the bromine atom offers a site for modification. This allows for:

Pre-synthetic functionalization: The bromo-group can be replaced with other functional moieties before the ligand is used in MOF synthesis. This can introduce new properties, such as catalytic activity or specific binding sites, into the framework.

Tuning of framework properties: Even simple modifications, like adding methyl groups to the bipyridine ligand, can significantly alter the packing of the secondary building units (SBUs) and affect the porosity of the final MOF. mdpi.com

Post-synthetic modification: In some cases, the bromo-group can remain on the ligand within the MOF structure, providing a reactive site for chemical changes after the framework has been assembled.

The ability to systematically modify the bipyridine ligand, starting from a bromo-substituted precursor, provides a powerful tool for designing MOFs with tailored properties for applications in gas storage, separation, and catalysis. mdpi.commdpi.com

Intermediates for Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

Ruthenium-based complexes containing substituted 2,2'-bipyridine ligands are among the most successful photosensitizers used in Dye-Sensitized Solar Cells (DSSCs). mdpi.commdpi.com In a DSSC, the dye molecule absorbs sunlight and injects an electron into a semiconductor, initiating the process of converting light into electricity. mdpi.com The efficiency of this process is highly dependent on the photophysical and electrochemical properties of the dye, which can be precisely tuned by modifying its ligands. mdpi.comnih.gov

This compound is an excellent intermediate for the synthesis of these highly specialized bipyridine ligands. The bromine atom serves as a convenient attachment point for introducing various functional groups through cross-coupling reactions. These modifications are designed to:

Broaden the absorption spectrum: Extending the π-conjugated system of the ligand can shift the dye's absorption to longer wavelengths, allowing it to harvest more of the solar spectrum. nih.gov

Increase molar extinction coefficients: Enhancing the light-absorbing capability of the dye leads to a higher photocurrent. nih.gov

Optimize energy levels: Fine-tuning the HOMO and LUMO energy levels of the dye is crucial for efficient electron injection into the semiconductor and regeneration by the electrolyte.

Improve stability: Introducing bulky groups can prevent dye aggregation on the semiconductor surface and hinder charge recombination, leading to improved device stability and efficiency. nih.gov

The versatility of the bromo-group allows for the creation of a wide library of bipyridine ligands, making it a cornerstone in the molecular engineering of sensitizers for next-generation photovoltaic devices. nih.govuea.ac.uk

Table 2: Performance of DSSCs with Engineered Bipyridine Ligands

| Dye/System | Key Ligand Feature | Redox Mediator | Efficiency (η) | Citation |

| Indolium Dye 2 | Phenyl pyridyl anchoring group | I⁻/I₃⁻ | 0.097% | uea.ac.uk |

| Ruthenium Complex 2a | 2-(2,4-difluorophenyl)pyridine ligand | [Co(dmbipy)₃]²⁺/³⁺ | 1.15% | nih.gov |

| SGT-149 | Thieno[3,2-b]indole-based organic dye | [Co(bpy)₃]²⁺/³⁺ | 11.7% | researchgate.net |

| SGT-149 + SGT-021 | Co-sensitization with porphyrin | [Co(bpy)₃]²⁺/³⁺ | 14.2% | researchgate.net |

Scaffold for Dendritic and Polymeric Structures

Dendrimers and functional polymers are highly branched, well-defined macromolecules with a wide range of applications, including drug delivery, catalysis, and light harvesting. nih.govsigmaaldrich.com The incorporation of metal-chelating units like 2,2'-bipyridine into these structures can impart them with unique redox, luminescent, or catalytic properties. nih.gov

This compound is a valuable scaffold for building such complex macromolecules. The bromine atom provides a reactive site for covalently attaching the bipyridine unit to a larger structure. For example, it can be:

Attached to a Dendritic Core: The bipyridine unit can be linked to the core or the periphery of a dendrimer. Metallodendrimers, which contain metal complexes like ruthenium-bipyridine, have been explored for their electrochemical and luminescent characteristics. nih.gov

Used in Polymerization: The bromo-group can be converted into a functional group suitable for polymerization reactions. For instance, through Suzuki polycondensation, bromo-substituted monomers can be linked together to form conjugated polymers incorporating bipyridine units along the polymer backbone.

Functionalized for Grafting: The bipyridine unit can be modified via the bromo-group and then grafted onto an existing polymer chain. Halomethyl-substituted bipyridines, for example, have been used as initiators for controlled polymerization reactions. orgsyn.org

The ability to integrate the versatile bipyridine moiety into dendritic and polymeric architectures, enabled by the reactive bromine handle, opens up possibilities for creating novel materials with tailored functions for a variety of advanced applications. rsc.org

Theoretical and Computational Investigations of 3 Bromo 2 Pyridin 2 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 3-Bromo-2-(pyridin-2-yl)pyridine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the optimized molecular geometry and electronic structure.

DFT has become a popular method for studying substituted bipyridines due to its balance of accuracy and computational cost. tandfonline.comrsc.org For instance, studies on bromo-substituted 2,2'-bipyridine (B1663995) have utilized DFT to evaluate how the bromine substituent alters the electronic and structural properties of the parent molecule. tandfonline.com These calculations typically involve a specific functional, such as B3LYP or PBE0, and a basis set, like 6-311++G(d,p) or def2-TZVP, to solve the Schrödinger equation for the molecule. tandfonline.commdpi.com The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data.

Hartree-Fock methods, while historically significant, are often used as a starting point for more advanced calculations. Both DFT and HF methods have been applied to investigate molecules with similar structural motifs to understand their properties. tandfonline.com

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. For this compound, analyzing its electronic properties through computational models can reveal key aspects of its reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

In studies of bromo-substituted 2,2'-bipyridines, the introduction of a bromine atom has been shown to reduce the HOMO-LUMO energy gap compared to the unsubstituted molecule. tandfonline.com This suggests that this compound would likely be more reactive than 2,2'-bipyridine. The bromine substituent, being an electron-withdrawing group, can influence the distribution of electron density in the molecule, thereby affecting the energies of the frontier orbitals. tandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Bipyridines (Hypothetical Data Based on Trends)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,2'-Bipyridine | -6.5 | -1.2 | 5.3 |

| This compound | -6.7 | -1.5 | 5.2 |

This table is for illustrative purposes and the values are hypothetical, based on the general trends observed for bromo-substituted bipyridines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. Green regions denote neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine (B92270) rings, indicating their nucleophilic character. The presence of the electronegative bromine atom would lead to a region of positive potential around the adjacent carbon atom and the bromine atom itself, making these sites susceptible to nucleophilic attack. DFT calculations at a level like B3LYP/6-311++G(d,p) are commonly used to generate MEP surfaces. tandfonline.com

The Electron Localization Function (ELF) and Fukui functions are advanced computational tools used to provide a more detailed understanding of electron distribution and chemical reactivity. mdpi.com

The ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. It helps to identify regions of high electron localization, such as covalent bonds and lone pairs.

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. mdpi.com They describe the change in electron density at a particular point in the molecule when the total number of electrons is changed. By calculating the Fukui functions, one can predict the sites for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint the specific atoms most likely to participate in chemical reactions.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational methods are also employed to simulate spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. elsevierpure.com These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). rsc.org

For substituted bipyridines, TD-DFT calculations have shown that the position and nature of substituents can cause shifts in the absorption maxima. tandfonline.com The introduction of a bromo substituent on the 2,2'-bipyridine framework is expected to cause a shift in the λmax. tandfonline.com By simulating the UV-Visible spectrum of this compound, researchers can gain insights into its electronic transitions and compare the theoretical spectrum with experimental measurements to confirm the molecular structure and electronic properties. The choice of solvent can also be incorporated into these simulations to provide more accurate predictions. sharif.edu

Vibrational Spectroscopic Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a window into the molecular structure and bonding of a compound. For this compound, a combination of experimental data from related molecules and computational predictions allows for a detailed assignment of its vibrational modes. The vibrational spectrum is dominated by the modes of the two pyridine rings and the carbon-bromine bond.

The primary vibrational modes can be categorized as follows:

Pyridine Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the pyridine rings are expected to appear in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. The C-H stretching vibrations of the aromatic rings typically occur above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations of the C-H bonds are found at lower wavenumbers. For instance, in a related compound, 2-Amino-3-bromopyridine (B76627), C-H in-plane bending vibrations were identified around 1192 cm⁻¹ in both FT-IR and FT-Raman spectra. jconsortium.com

C-Br Vibrations: The carbon-bromine stretching vibration is a key feature and is expected at lower frequencies due to the heavy bromine atom. In 2-Amino-3-bromopyridine, the C-Br stretching vibration was observed at 664 cm⁻¹ in the FT-IR spectrum and 665 cm⁻¹ in the FT-Raman spectrum.

Inter-ring Vibrations: The C-C bond connecting the two pyridine rings will also have characteristic stretching and torsional modes, which are important for understanding the molecule's conformation.

A predicted vibrational frequency table for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching (Pyridine Rings) | > 3000 |

| C-C/C-N Stretching (Pyridine Rings) | 1400 - 1600 |

| C-H In-plane Bending | ~1190 |

| C-Br Stretching | ~660 |

Intermolecular Interaction Quantification

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular compounds. For this compound, Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analyses are powerful computational tools to quantify and visualize these interactions.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule and characterizing the nature of chemical bonds and other interactions. nih.gov By analyzing the topological properties of the electron density at bond critical points (BCPs), one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

For a molecule like this compound, AIM analysis would be particularly insightful for characterizing any intramolecular hydrogen bonds or other non-covalent interactions that dictate its preferred conformation. In a study of the related molecule 3-bromo-2-hydroxypyridine (B31989), AIM analysis was used to investigate intermolecular interactions in its dimeric form. nih.gov Key parameters obtained from AIM analysis include:

Electron Density (ρ(r)) : A measure of the electron density at the BCP.

Laplacian of the Electron Density (∇²ρ(r)) : Indicates whether the electron density is concentrated (∇²ρ(r) < 0, shared interaction) or depleted (∇²ρ(r) > 0, closed-shell interaction) at the BCP.

Total Electron Energy Density (H(r)) : The sign of H(r) can also help distinguish between interaction types.

A hypothetical AIM analysis of an intramolecular C-H···N interaction in this compound would be expected to show the following:

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-H···N | Low | Positive | Slightly Negative/Positive |

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions. mdpi.com It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be identified and visualized as colored isosurfaces.

In the case of this compound, RDG analysis would reveal the nature and spatial extent of intramolecular and intermolecular interactions. A study on 3-bromo-2-hydroxypyridine utilized RDG analysis to visualize non-covalent interactions. nih.gov For this compound, one would expect to observe:

Blue-colored surfaces : Indicating strong attractive interactions, such as hydrogen bonds.

Green-colored surfaces : Representing weaker van der Waals interactions.

Red-colored surfaces : Corresponding to steric repulsion.

This visualization is invaluable for understanding the forces that govern the molecule's conformation and its packing in the solid state.

Reaction Mechanism Modeling and Reactivity Indices Prediction

Understanding the reactivity of this compound is essential for its application in synthesis. Computational chemistry offers tools to model reaction mechanisms and predict reactivity through the calculation of various indices.

While specific reaction mechanism modeling for this exact compound is not widely reported, studies on the synthesis of related compounds, such as 3-bromo-imidazopyridines from 2-aminopyridines and α-bromoketones, provide insights into the reactivity of the pyridine core. rsc.org The presence of the bromine atom and the nitrogen atoms in the pyridine rings are key to its chemical behavior.

Reactivity indices, derived from conceptual DFT, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. Key reactivity indices include:

Fukui Functions : Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thus identifying electrophilic and nucleophilic sites.

Local Softness : Related to the Fukui function and provides information about the local reactivity of atoms in the molecule.

Electrostatic Potential (ESP) Map : Visualizes the charge distribution on the molecule's surface, with negative potential regions (red) indicating likely sites for electrophilic attack and positive potential regions (blue) indicating likely sites for nucleophilic attack.

For this compound, the nitrogen atoms are expected to be the most nucleophilic centers, while the carbon atom attached to the bromine is a likely site for electrophilic attack or participation in cross-coupling reactions.

A table of predicted reactivity for the different atoms in this compound is presented below, based on general principles of organic chemistry and studies of related compounds.

| Atom/Region | Predicted Reactivity |

| Nitrogen Atoms (Pyridine Rings) | Nucleophilic, Prone to Protonation/Alkylation |

| Carbon bonded to Bromine | Electrophilic, Susceptible to Nucleophilic Substitution/Cross-Coupling |

| Other Aromatic Carbons | Susceptible to Electrophilic Aromatic Substitution |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthesis Protocols

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For 3-Bromo-2-(pyridin-2-yl)pyridine and its derivatives, research is increasingly focused on green chemistry principles.

Current synthetic strategies for bipyridines often rely on cross-coupling reactions like the Suzuki and Stille couplings, which can involve toxic organotin reagents or require harsh reaction conditions. mdpi.comresearchgate.net Future research will prioritize the development of more sustainable alternatives. This includes the use of earth-abundant metal catalysts, such as those based on chromium, which can facilitate acceptorless dehydrogenative coupling reactions, producing valuable heterocycles with water and hydrogen gas as the only byproducts. rsc.org

Another promising avenue is the exploration of metal-free synthesis protocols. lboro.ac.uk These methods avoid the environmental and economic costs associated with transition metal catalysts. Furthermore, the use of pyridine (B92270) N-oxides as starting materials is gaining attention as a strategy to facilitate the formation of the bipyridine core under milder conditions. lboro.ac.uk The development of one-pot syntheses and reactions in greener solvents like water or biorenewable solvents will also be a key focus, aiming to reduce waste and energy consumption. mdpi.com

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Bipyridine Derivatives

| Feature | Traditional Methods (e.g., Stille Coupling) | Emerging Green Methods |

| Catalyst | Palladium, often with toxic co-reagents (organotin) | Earth-abundant metals (e.g., Cr), or metal-free |

| Byproducts | Stoichiometric amounts of toxic waste | Water, hydrogen gas, or other benign molecules |

| Reaction Conditions | Often harsh, requiring high temperatures and inert atmospheres | Milder conditions, potentially in aqueous media |

| Atom Economy | Can be low | High, with minimal waste |

Exploration of Novel Reactivity Patterns for Diversified Functionalization

The bromine atom and the pyridine rings in this compound offer multiple sites for chemical modification. Future research will delve into unlocking novel reactivity patterns to create a diverse library of functionalized derivatives.

Transition-metal-catalyzed C-H bond activation is a powerful tool for the direct functionalization of pyridine rings. acs.orgcsic.es This approach allows for the introduction of new substituents with high regioselectivity, bypassing the need for pre-functionalized starting materials. acs.org Research will likely focus on developing new catalytic systems that can selectively activate specific C-H bonds on the pyridine rings of this compound, enabling the synthesis of previously inaccessible structures. csic.esrsc.org

Furthermore, the development of novel cross-coupling reactions beyond the standard Suzuki and Negishi couplings will be crucial. mdpi.com This includes exploring photoredox catalysis, which utilizes light energy to drive chemical transformations under mild conditions. acs.orgnih.gov The combination of nickel catalysis with photoredox systems has shown great promise for a variety of cross-coupling reactions. acs.orgnih.gov Applying these methods to this compound could lead to the efficient synthesis of complex molecules with unique electronic and photophysical properties.

Design of Advanced Coordination Complexes with Tunable Properties

Bipyridine ligands are renowned for their ability to form stable complexes with a wide range of metal ions. researchgate.net this compound serves as a versatile scaffold for designing advanced coordination complexes with precisely controlled properties.

By strategically modifying the substituents on the pyridine rings, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the redox potentials and photophysical characteristics of the complex. nih.gov Future research will focus on creating a "toolbox" of functionalized this compound ligands that allow for the rational design of coordination complexes for specific applications.

The photophysical properties of ruthenium(II) bipyridyl complexes, for example, can be systematically altered by changing the ancillary ligands, which affects their emission spectra and excited-state lifetimes. nih.gov This tunability is critical for applications in areas such as photocatalysis and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com Similarly, the design of cobalt and other earth-abundant metal complexes with tailored redox properties is a key area of interest for applications in redox flow batteries and as catalysts. rsc.orgnih.gov

Expansion into Next-Generation Functional Materials and Niche Applications

The unique properties of this compound and its derivatives make them ideal candidates for a variety of next-generation functional materials.

In the field of solar energy, bipyridine-based ruthenium and copper complexes are being extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.gov The ability to tune the absorption spectrum and redox potentials of these complexes by modifying the bipyridine ligand is crucial for optimizing device performance. nih.govvjs.ac.vn Future work will likely involve incorporating this compound-based ligands into novel DSSC architectures and perovskite solar cells to enhance their efficiency and stability. rsc.org

The photocatalytic activity of bipyridine complexes is another area of intense research. rsc.orgmdpi.comresearchgate.net These complexes can be designed to absorb visible light and drive important chemical reactions, such as water splitting for hydrogen production and CO2 reduction. rsc.orgmdpi.com The bromine atom on this compound provides a convenient handle for attaching these complexes to semiconductor surfaces or incorporating them into larger supramolecular assemblies to create more efficient photocatalytic systems. mdpi.com

Furthermore, the ability of bipyridine ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for applications in gas storage, separation, and catalysis. strath.ac.uk The specific structure and functionality of the bipyridine ligand will dictate the properties of the resulting material.

Synergistic Integration of Experimental Synthesis with Advanced Computational Modeling

The integration of computational chemistry with experimental synthesis is becoming an indispensable tool in modern chemical research. nih.govroutledge.comtaylorfrancis.compitt.edu This synergistic approach is expected to play a pivotal role in advancing the chemistry of this compound.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, reactivity, and photophysical properties of molecules. mdpi.comnih.gov These computational methods can be used to:

Predict reaction outcomes: By modeling reaction pathways and transition states, chemists can predict the feasibility and selectivity of new reactions, guiding experimental efforts. mdpi.com

Design novel ligands: Computational screening can be used to identify promising ligand structures with desired electronic and steric properties before they are synthesized in the lab. mdpi.com

Understand structure-property relationships: DFT calculations can elucidate how changes in molecular structure affect the properties of coordination complexes and functional materials, enabling their rational design. nih.govnih.govresearchgate.net

This integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will accelerate the discovery and development of new materials and applications based on this compound. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2-(pyridin-2-yl)pyridine, and what intermediates are critical?

- Methodological Answer : A common approach involves bromination of a pyridine precursor (e.g., 2-(pyridin-2-yl)pyridine) using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). Key intermediates include halogenated pyridine derivatives, such as 2-bromo-3-aminopyridine analogs . Purification often requires column chromatography or recrystallization, with characterization via /-NMR and HPLC to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming molecular weight and structural integrity. For example, -NMR can distinguish between pyridyl protons (δ 7.5–8.5 ppm) and bromine-induced deshielding effects. X-ray crystallography may resolve steric effects in the pyridine ring, while IR spectroscopy verifies functional groups like C-Br stretches (~550 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Brominated pyridines are often irritants; refer to Safety Data Sheets (SDS) for specific hazards. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Stability tests (e.g., DSC for thermal decomposition) are recommended for long-term storage .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyridine derivatives be mitigated?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., amino or methoxy) can guide bromination. For example, electron-donating groups at the 2-position enhance reactivity at the 3-position. Optimization of solvent polarity (e.g., DMF vs. DCM) and temperature (0°C to 80°C) may also improve yields .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies (e.g., monitoring via in situ IR) reveal that electron-deficient pyridine rings accelerate oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄). Steric hindrance from the pyridin-2-yl group may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. How can contradictory data on reaction yields for brominated pyridines be resolved?

- Methodological Answer : Reproducibility issues often stem from trace moisture or oxygen. Rigorous drying of solvents (e.g., molecular sieves in THF) and inert atmospheres (N₂/Ar) are critical. Comparative studies using controlled variables (e.g., catalyst loading, solvent purity) and statistical tools (e.g., Design of Experiments) can identify optimal conditions. Conflicting NMR data may require alternative deuteration solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What strategies enhance the stability of this compound in aqueous media?

- Methodological Answer : Stability is pH-dependent; protonation of the pyridine nitrogen increases electrophilicity, accelerating hydrolysis. Buffered solutions (pH 4–6) or co-solvents (e.g., acetonitrile/water mixtures) reduce degradation. Derivatization (e.g., converting to a triflate) or encapsulation in cyclodextrins can also improve aqueous stability for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.